DMT-dA(bz) Phosphoramidite-13C10,15N5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C47H52N7O7P |

|---|---|

分子量 |

871.8 g/mol |

IUPAC 名称 |

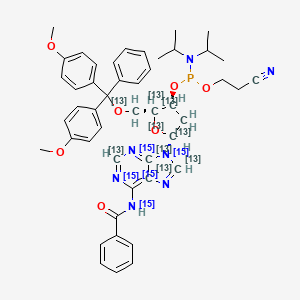

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl](15N)benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,52+1,53+1 |

InChI 键 |

GGDNKEQZFSTIMJ-CZERUFHBSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)[15NH]C(=O)C7=CC=CC=C7 |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a specialized, isotopically labeled building block essential for the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. This high-purity reagent is strategically enriched with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), rendering it an invaluable tool for advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its application is particularly crucial in the fields of structural biology, drug discovery, and diagnostics, where precise tracking and characterization of nucleic acids are paramount. This guide provides a comprehensive overview of its structure, synthesis, applications, and the experimental protocols for its use.

Core Concepts and Definitions

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a chemically modified version of the naturally occurring deoxyadenosine nucleotide. The nomenclature can be broken down to understand its specific chemical features:

-

DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its acid-labile nature allows for controlled, stepwise synthesis of oligonucleotides in the 3' to 5' direction. The orange color of the DMT cation upon removal provides a convenient method for monitoring synthesis efficiency.

-

dA (deoxyadenosine): The core nucleoside, consisting of an adenine base linked to a deoxyribose sugar.

-

bz (benzoyl): A protecting group attached to the exocyclic amine of the adenine base. This prevents unwanted side reactions during oligonucleotide synthesis.

-

Phosphoramidite: A reactive phosphite triester group at the 3'-position of the deoxyribose. This is the key functional group that enables the formation of the phosphodiester backbone of the growing DNA chain.

-

-¹³C₁₀,¹⁵N₅: This indicates that the deoxyadenosine nucleoside has been isotopically labeled with ten ¹³C atoms and five ¹⁵N atoms, replacing the naturally more abundant ¹²C and ¹⁴N isotopes. This labeling is crucial for distinguishing the synthesized oligonucleotide from other molecules in complex biological samples and for enabling specific types of spectroscopic analysis.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₇¹³C₁₀H₅₂N₂¹⁵N₅O₇P |

| Molecular Weight | ~872.83 g/mol |

| Appearance | White to off-white powder or granules |

| Purity | ≥99% (³¹P-NMR), ≥99.0% (reversed-phase HPLC) |

| Storage Conditions | -20°C to -80°C, desiccated, protected from light |

| Solubility | Soluble in anhydrous acetonitrile |

Oligonucleotide Synthesis: Impact of Coupling Efficiency on Overall Yield

The efficiency of each coupling step is critical for the synthesis of full-length oligonucleotides. The following table illustrates the theoretical overall yield for oligonucleotides of different lengths based on varying stepwise coupling efficiencies.

| Length (bases) | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 10 | 86.0% | 90.4% | 95.1% |

| 20 | 74.0% | 81.8% | 90.5% |

| 50 | 47.0% | 60.5% | 77.9% |

| 100 | 22.1% | 36.6% | 60.6% |

Data is illustrative and based on theoretical calculations.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a ¹³C,¹⁵N-Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing a custom DNA oligonucleotide using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ on an automated DNA synthesizer.

Materials:

-

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and other required phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT).

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Anhydrous acetonitrile.

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

-

Capping solutions:

-

Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Cleavage and deprotection solution: Concentrated ammonium hydroxide.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleoside to the growing chain.

-

Deblocking (Detritylation):

-

The CPG solid support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the initial nucleoside.

-

The column is washed with anhydrous acetonitrile.

-

The orange DMT cation released can be quantified spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.

-

-

Coupling:

-

The DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

-

The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. The typical coupling time is 30-60 seconds.

-

-

Capping:

-

To prevent the elongation of unreacted chains (failure sequences), the solid support is treated with the capping solutions.

-

This acetylates any unreacted 5'-hydroxyl groups.

-

The column is washed with acetonitrile.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidizer solution.

-

The column is washed with acetonitrile.

-

-

Iteration:

-

Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final cycle, the oligonucleotide is cleaved from the CPG support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to remove the benzoyl (bz) and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.

-

-

Purification:

-

The crude oligonucleotide solution is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry

Procedure:

-

The purified ¹³C,¹⁵N-labeled oligonucleotide is desalted.

-

The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).

-

The resulting mass spectrum will show a characteristic isotopic distribution.

-

The monoisotopic mass and the distribution of isotopologues are compared to the theoretical values to confirm the identity and determine the level of isotopic enrichment.

Mandatory Visualizations

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Caption: Workflow from Synthesis to Application.

Applications in Research and Drug Development

The incorporation of stable isotopes into DNA oligonucleotides opens up a wide range of applications that are not feasible with unlabeled molecules.

-

Structural Biology (NMR): Uniform ¹³C and ¹⁵N labeling significantly enhances the resolution and simplifies the analysis of NMR spectra. This allows for the precise determination of the three-dimensional structures of DNA and DNA-protein or DNA-drug complexes in solution.

-

Quantitative Mass Spectrometry: Labeled oligonucleotides serve as ideal internal standards for the accurate quantification of nucleic acids in complex biological matrices. This is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development, as well as for diagnostic assays.

-

Metabolic Studies: By introducing isotopically labeled DNA or its precursors into cellular systems, researchers can trace the metabolic fate of these molecules, providing insights into DNA replication, repair, and degradation pathways.

-

Drug-Target Interaction Analysis: The isotopic labels provide a distinct signature that can be used to monitor the binding of a drug candidate to its DNA target. Changes in the NMR or mass spectrum of the labeled DNA upon drug binding can provide information on the binding site, affinity, and conformational changes induced by the drug. This is instrumental in the early stages of drug discovery and for validating the mechanism of action of new therapeutic agents.

A Technical Guide to ¹³C,¹⁵N-Labeled Deoxyadenosine Phosphoramidite: Structure, Synthesis, and Applications

Introduction

Stable isotope labeling is a cornerstone of modern biomolecular research, providing indispensable tools for elucidating the structure, dynamics, and interactions of nucleic acids. Among these, ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite stands out as a critical reagent for the synthesis of isotopically enriched DNA oligonucleotides. This technical guide offers an in-depth exploration of its structure, properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development. The primary application for this compound is in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, which enables the high-resolution determination of 3D structures and dynamics of DNA and its complexes.[1][2]

Core Structure and Physicochemical Properties

The ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite is a chemically modified nucleoside designed for automated solid-phase DNA synthesis.[3] Its structure consists of four key components:

-

A Deoxyadenosine Core: This is the fundamental nucleoside unit, where the deoxyribose sugar and the adenine base are uniformly labeled with ¹³C and ¹⁵N isotopes, respectively.

-

A 5'-DMT (Dimethoxytrityl) Group: An acid-labile protecting group on the 5'-hydroxyl of the deoxyribose. It prevents unwanted reactions during synthesis and is removed at the beginning of each coupling cycle.[3][4]

-

An N⁶-Benzoyl (bz) Group: A base-labile group protecting the exocyclic amine of the adenine base to prevent side reactions during oligonucleotide assembly.[1]

-

A 3'-Phosphoramidite Group: The reactive moiety that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[3]

Caption: Key functional components of the deoxyadenosine phosphoramidite molecule.

Quantitative Data Summary

The key properties of commercially available ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite are summarized below. This data is crucial for experimental design, reaction stoichiometry, and quality control.

| Property | Value | Reference(s) |

| Synonyms | DMT-dA(bz) Amidite; DMT-dA(bz)Phosphoramidite | [1][5][6] |

| Molecular Weight | 872.83 g/mol | [1][6] |

| Isotopic Enrichment | ¹³C: ≥98%, ¹⁵N: ≥98% | [1][7][8][9] |

| Chemical Purity | ≥95% | [1][2][6][9] |

| Labeled CAS Number | 2483830-15-3 | [1][5][9][10] |

| Unlabeled CAS Number | 98796-53-3 | [1][5][6] |

| Storage Conditions | -80°C, desiccated, protected from light | [1][6] |

Experimental Protocols

The production and utilization of ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite involves a multi-stage process, beginning with biotechnological synthesis of the labeled nucleoside followed by its chemical conversion and subsequent use in oligonucleotide synthesis.

Protocol for Labeled Nucleoside Production

Uniformly labeled nucleosides are typically produced using a biotechnological approach that leverages the cellular machinery of microorganisms.[2]

Methodology:

-

Culture Preparation: Prepare a minimal growth medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively.

-

Inoculation and Growth: Inoculate the medium with a suitable bacterial strain (e.g., Escherichia coli). Culture the bacteria under controlled conditions to allow for the efficient incorporation of the stable isotopes into all cellular biomass, including nucleic acids.[11]

-

Biomass Harvesting: Centrifuge the culture to pellet the bacterial cells and harvest the biomass.

-

DNA Extraction: Lyse the cells and perform a genomic DNA extraction and purification protocol.

-

Enzymatic Digestion: Digest the purified, fully labeled DNA using a cocktail of nucleases (e.g., DNase I and phosphodiesterases) to break it down into its constituent deoxynucleoside monophosphates (dNMPs).

-

Dephosphorylation: Treat the dNMPs with a phosphatase (e.g., alkaline phosphatase) to yield the final ¹³C,¹⁵N-labeled 2'-deoxyadenosine nucleosides.

-

Purification: Purify the target labeled nucleoside from the mixture using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Caption: Biotechnological workflow for producing uniformly labeled deoxynucleosides.

Protocol for Automated Solid-Phase Oligonucleotide Synthesis

The labeled phosphoramidite is used in a standard automated DNA synthesizer, which employs a four-step chemical cycle to build the oligonucleotide chain on a solid support.[3][12]

Methodology: The synthesis process is cyclical, with each cycle adding one nucleotide to the growing chain.

-

Step 1: Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support. This is typically achieved by treating the support with an acid like dichloroacetic (DCA) or trichloroacetic (TCA) acid in an anhydrous solvent, exposing a free 5'-hydroxyl group.[4][12]

-

Step 2: Coupling: The ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite is activated by a weak acid, such as tetrazole. The activated phosphoramidite is then delivered to the column and reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester bond.[3][12] A coupling time of 1-3 minutes is generally sufficient.[13]

-

Step 3: Capping: To prevent the extension of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using acetic anhydride and N-methylimidazole.[3]

-

Step 4: Oxidation: The newly formed internucleotide phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3][14]

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed with concentrated ammonium hydroxide.[4]

Caption: The four-step cycle of solid-phase phosphoramidite chemistry.

Key Applications in Research and Drug Development

The ability to incorporate ¹³C and ¹⁵N isotopes into specific locations within a DNA strand opens up powerful analytical avenues.

-

Biomolecular NMR Spectroscopy: This is the foremost application. The ¹³C and ¹⁵N nuclei are NMR-active, and their incorporation allows for the use of advanced heteronuclear NMR experiments.[11] These techniques are essential for the complete resonance assignment and high-resolution structure determination of DNA oligonucleotides and their complexes with proteins or small molecule drugs.[2][15]

-

Drug Development and Interaction Studies: Labeled oligonucleotides serve as precise probes to study the binding interfaces and conformational changes that occur when a DNA molecule interacts with a potential drug candidate.[16] This provides invaluable, atom-level information for rational drug design and optimization.

-

Mass Spectrometry (MS): The defined mass shift introduced by the stable isotopes makes these labeled oligonucleotides excellent internal standards for quantitative MS-based assays.[17] They can be used to accurately measure the concentration of their unlabeled counterparts in complex biological samples.

-

Genetic Therapy: In the development of antisense oligonucleotides and other nucleic acid-based therapeutics, understanding the precise structure and stability of these molecules is critical. Isotopic labeling provides the means to perform these detailed structural analyses.[1][6]

References

- 1. 2â²-Deoxyadenosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. atdbio.com [atdbio.com]

- 5. 2â²-Deoxyadenosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6828-50 [isotope.com]

- 6. 2â²-Deoxyadenosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6828-25 [isotope.com]

- 7. labmix24.com [labmix24.com]

- 8. ckisotopes.com [ckisotopes.com]

- 9. 2'-DEOXYADENOSINE PHOSPHORAMIDITE | Eurisotop [eurisotop.com]

- 10. 2'-DEOXYADENOSINE PHOSPHORAMIDITE | Eurisotop [eurisotop.com]

- 11. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 13. glenresearch.com [glenresearch.com]

- 14. scispace.com [scispace.com]

- 15. eurisotop.com [eurisotop.com]

- 16. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 17. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, a critical reagent for the site-specific introduction of isotopically labeled adenosine residues into synthetic oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and analytical chemistry.

Core Chemical Properties

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is the isotopically labeled version of N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl) phosphoramidite. The incorporation of ten ¹³C atoms and five ¹⁵N atoms provides a significant mass shift and distinct NMR properties, making it an invaluable tool for structural and quantitative studies of nucleic acids.

Quantitative Data Summary

The following tables summarize the key quantitative data for both the isotopically labeled phosphoramidite and its unlabeled counterpart.

Table 1: Properties of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

| Property | Value | Source |

| Molecular Formula | C₃₇¹³C₁₀H₅₂N₂¹⁵N₅O₇P | Cambridge Isotope Laboratories |

| Molecular Weight | 872.83 g/mol | Cambridge Isotope Laboratories |

| CAS Number | 2483830-15-3 | Cambridge Isotope Laboratories |

| Appearance | White to off-white powder | General Supplier Information |

| Purity | ≥95% (CP) | Cambridge Isotope Laboratories |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | MedChemExpress[1] |

| Shipping | Room temperature | Nordic Biosite[2] |

Table 2: Properties of Unlabeled DMT-dA(bz) Phosphoramidite

| Property | Value | Source |

| Molecular Formula | C₄₇H₅₂N₇O₇P | Sigma-Aldrich |

| Molecular Weight | 857.93 g/mol | Sigma-Aldrich |

| CAS Number | 98796-53-3 | Sigma-Aldrich |

| Appearance | White to off-white powder or granules | Sigma-Aldrich |

| Purity | ≥99% (³¹P-NMR), ≥99.0% (reversed phase HPLC) | Sigma-Aldrich |

| Solubility | DMSO: 25 mg/mL (29.14 mM) with ultrasonic and warming to 80°C | MedChemExpress[1] |

| Storage Conditions | 2-8°C | Sigma-Aldrich |

Experimental Protocols

The primary application of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is in the solid-phase synthesis of isotopically labeled oligonucleotides. The following sections detail the general experimental workflow.

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition.

Workflow for a Single Nucleotide Incorporation:

References

The Cornerstone of Modern Structural Biology: A Technical Guide to ¹³C and ¹⁵N Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of structural biology, understanding the precise three-dimensional structure of proteins and other macromolecules is paramount to deciphering their function, mechanism of action, and potential as therapeutic targets. While techniques like X-ray crystallography provide high-resolution static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure, dynamics, and interactions of biomolecules in a solution state that mimics their native environment. The power and precision of modern biomolecular NMR are fundamentally built upon the strategic use of stable isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

This technical guide provides an in-depth exploration of the critical role these isotopes play, the experimental methodologies for their incorporation, and their application in advanced structural analysis, tailored for professionals in research and drug development.

The Fundamental Imperative for Isotope Labeling

The most abundant, naturally occurring isotopes of carbon and nitrogen are ¹²C (98.9%) and ¹⁴N (99.6%), respectively. Both are "NMR-invisible" as they do not possess the nuclear spin quantum number of ½ required for high-resolution NMR. Their NMR-active counterparts, ¹³C and ¹⁵N, have very low natural abundance.[1][2] This scarcity renders signals from unlabeled proteins vanishingly weak and difficult to distinguish from background noise.

Isotopic labeling, the process of replacing ¹²C and ¹⁴N with ¹³C and ¹⁵N, is therefore not merely an enhancement but a prerequisite for a vast array of modern NMR experiments.[2][3]

Core Benefits of ¹³C and ¹⁵N Labeling:

-

Vastly Increased Sensitivity: Enrichment with ¹³C and ¹⁵N boosts the signal-to-noise ratio, making it possible to acquire high-quality data on protein samples at manageable concentrations and in a reasonable timeframe.[1][3]

-

Resolution of Spectral Overlap: In 1D or 2D proton-only NMR spectra of proteins, signals from hundreds or thousands of protons overlap extensively, making individual resonance assignment impossible.[4] By spreading signals out into third and fourth dimensions based on the chemical shifts of the attached ¹³C and ¹⁵N nuclei, this overlap is dramatically reduced.[2][5]

-

Enabling Triple-Resonance NMR: The presence of ¹³C and ¹⁵N creates a network of coupled nuclei along the protein backbone. This allows for magnetization transfer between ¹H, ¹⁵N, and ¹³C nuclei, forming the basis of "triple-resonance" experiments that are the gold standard for assigning protein backbone and side-chain resonances.[5][6]

Quantitative Aspects of Isotope Labeling

The effectiveness of isotopic labeling hinges on achieving high levels of incorporation and understanding the properties of the isotopes used.

| Parameter | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |

| Natural Abundance | ~1.1%[1] | ~0.37%[1] |

| Nuclear Spin (I) | ½ | ½ |

| Typical Enrichment Level | >98%[7] | >98%[7] |

| Common Labeled Precursor | [U-¹³C]-glucose[1] | ¹⁵NH₄Cl (Ammonium Chloride)[1] |

| Primary Application | Backbone & Side-Chain NMR | Backbone & Side-Chain NMR |

Table 1: Key Properties and Data for ¹³C and ¹⁵N Isotopes in NMR.

Experimental Protocols: Uniform Isotope Labeling in E. coli

The most common method for producing isotopically labeled proteins is overexpression in Escherichia coli grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.[1][8]

Principle of Uniform Labeling

By providing the bacterial culture with only these labeled precursors, the cell's metabolic machinery is forced to synthesize all amino acids, and subsequently the target protein, using the heavy isotopes. This results in a protein that is "uniformly labeled," with nearly every carbon being ¹³C and every nitrogen being ¹⁵N.[7]

Detailed Methodology for Uniform (U-¹³C, ¹⁵N) Labeling

This protocol is a representative methodology for achieving high-level isotopic enrichment.

1. Preparation of Reagents and Media:

-

10x M9 Salts: Prepare a sterile, concentrated stock solution of M9 minimal salts. For 1 liter, dissolve 67.8 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in water. Autoclave to sterilize.

-

Isotope Sources: Prepare sterile stock solutions of [U-¹³C]-glucose (e.g., 20% w/v) and ¹⁵NH₄Cl (e.g., 1 g/L final concentration).[9][10] These are the expensive components and should be handled carefully.

-

Other Reagents: Prepare sterile stock solutions of 1 M MgSO₄, 1 M CaCl₂, trace elements solution, and any required vitamins (e.g., thiamine, biotin).[9]

-

Starter Culture Medium: Prepare a small volume of rich medium (e.g., LB broth) containing the appropriate antibiotic.

-

M9 Minimal Medium (1 L): Aseptically combine 100 mL of 10x M9 salts, 1 mL of 1 M MgSO₄, 0.3 mL of 1 M CaCl₂, 10 mL of trace elements, and vitamins. Add sterile ¹⁵NH₄Cl to a final concentration of 1 g/L. Add sterile water to nearly 1 L. Finally, add 20 mL of 20% [U-¹³C]-glucose just before inoculation.[9]

2. Transformation and Starter Culture:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

-

Inoculate a single colony into 5-10 mL of rich medium and grow overnight at 37°C. This step builds up cell mass without consuming expensive isotopes.

-

Pellet the cells from the overnight culture by centrifugation and resuspend them in a small volume of M9 minimal medium (without isotopes) to wash away the rich media.

3. Main Culture Growth and Induction:

-

Use the washed starter culture to inoculate 1 L of the prepared ¹³C/¹⁵N- M9 minimal medium.

-

Grow the culture at the appropriate temperature (e.g., 37°C) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.[9]

-

Induce protein expression by adding the appropriate inducer (e.g., 1 mM final concentration of IPTG for T7 promoter systems).[11]

-

Reduce the temperature (e.g., 18-25°C) and continue culturing for several hours (typically 4-16 hours) to allow for protein expression and proper folding.[11]

4. Harvesting and Verification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[12]

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Verification (Optional but Recommended): The level of isotope incorporation can be precisely quantified using mass spectrometry, which will show a clear mass shift corresponding to the number of ¹³C and ¹⁵N atoms incorporated.[7] An incorporation level of ~93% or higher is often achievable.[12]

Core Applications in Structural Biology

The ability to produce ¹³C and ¹⁵N labeled proteins unlocks a powerful suite of NMR experiments designed to systematically solve protein structures.

The Backbone Assignment Strategy

The cornerstone of protein NMR is the sequential assignment of backbone resonances. This is achieved using a panel of 3D triple-resonance experiments that create correlations between nuclei within a single amino acid residue (intra-residue) and between a residue and its preceding neighbor (inter-residue).[13] By linking these connections, researchers can "walk" along the protein backbone, assigning each resonance to a specific atom in the protein's sequence.

Caption: Triple-resonance experiments link amide protons (¹H) to backbone carbons of the same and preceding residue.

Key Experiments:

-

HNCO: Correlates the amide ¹H and ¹⁵N of residue 'i' with the carbonyl ¹³C of the preceding residue (i-1). This is a purely inter-residue connection.[13][14]

-

HNCA / HN(CO)CA: The HNCA experiment correlates the amide ¹H/¹⁵N of residue 'i' with the ¹³Cα of both its own residue (strong signal) and the preceding residue (weak signal).[6][14] The complementary HN(CO)CA shows only the correlation to the preceding ¹³Cα, helping to unambiguously identify the inter-residue link.[14]

-

HNCACB / CBCA(CO)NH: This pair of experiments functions similarly to the HNCA pair but extends the correlation to the ¹³Cβ atom.[6] The HNCACB correlates the amide of residue 'i' to the ¹³Cα and ¹³Cβ of both residue 'i' and 'i-1'. The CBCA(CO)NH correlates the amide of residue 'i' only to the ¹³Cα and ¹³Cβ of the preceding residue 'i-1'.[13] This information is particularly powerful as ¹³Cβ chemical shifts are highly characteristic of amino acid type, aiding in assignment.

Caption: Workflow for producing a uniformly ¹³C/¹⁵N-labeled protein for NMR studies.

Beyond Uniform Labeling: Advanced Strategies

While uniform labeling is the workhorse of biomolecular NMR, several advanced strategies have been developed to tackle larger, more complex systems or to answer specific biological questions.

-

Selective Labeling: Only specific amino acid types are supplied in their ¹³C/¹⁵N labeled form. This simplifies complex spectra by only showing signals from the labeled residues, which is useful for probing active sites or interaction interfaces.[15]

-

Reverse Labeling: The protein is grown in a fully ¹³C/¹⁵N labeled medium, but one or more specific amino acid types are added in their unlabeled (¹²C/¹⁴N) form.[16] This results in "holes" in the spectrum, helping to confirm assignments.

-

Deuteration (²H Labeling): For very large proteins (>30 kDa), uniform ¹³C labeling can lead to broad signals due to rapid relaxation. Replacing non-exchangeable protons with deuterium (²H) slows these relaxation pathways, resulting in sharper signals and improved spectral quality. This is often done in combination with ¹³C and ¹⁵N labeling (triple-labeling).[15][17]

Caption: The logical basis for using isotope labeling to enable advanced biomolecular NMR.

Conclusion

The incorporation of ¹³C and ¹⁵N stable isotopes has revolutionized structural biology, transforming NMR from a technique limited to small proteins into a powerful tool for analyzing the structure, dynamics, and interactions of complex macromolecular systems. From the fundamental requirement of overcoming low natural abundance to enabling the sophisticated triple-resonance experiments that form the basis of modern resonance assignment, isotope labeling is an indispensable part of the structural biologist's toolkit. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and drug development professionals seeking to leverage the full power of NMR spectroscopy to address challenging biological questions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 5. Triple resonance three-dimensional protein NMR: Before it became a black box - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. antibodies.cancer.gov [antibodies.cancer.gov]

- 12. promega.ca [promega.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mass Spectrometry Analysis of DNA Synthesized with DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of DNA is a powerful technique for quantitative analysis using mass spectrometry.[1][2] The incorporation of heavy isotopes, such as ¹³C and ¹⁵N, into DNA strands allows for their use as internal standards in complex biological matrices, enabling precise quantification of DNA, the study of DNA adducts, and investigation of DNA-protein interactions.[3][4] This application note provides a detailed protocol for the synthesis and subsequent mass spectrometry analysis of DNA oligonucleotides incorporating the isotopically labeled DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅.

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a modified phosphoramidite used in standard automated oligonucleotide synthesis.[5] The heavy isotope labeling provides a distinct mass shift, allowing for clear differentiation from its unlabeled counterpart in a mass spectrum. This is particularly useful for isotope dilution mass spectrometry, which is considered a gold standard for its accuracy and sensitivity in quantitative analysis.[3]

Product Specifications: DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

This phosphoramidite is a ¹³C and ¹⁵N labeled version of the standard DMT-dA(bz) Phosphoramidite used in DNA synthesis.

| Property | Value |

| Product Name | DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ |

| Molecular Formula | C₃₈¹³C₉H₅₂N₂¹⁵N₅O₇P |

| Molecular Weight | 871.83 g/mol |

| CAS Number | 2483830-15-3 |

| Isotopic Label | ¹³C₁₀, ¹⁵N₅ |

Quantitative Data Summary

The incorporation of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ results in a predictable mass shift in the resulting oligonucleotide. This table summarizes the key quantitative data for both the standard and the labeled deoxyadenosine (dA) monophosphate once incorporated into a DNA strand.

| Parameter | Standard dAMP | ¹³C₁₀,¹⁵N₅-dAMP |

| Monoisotopic Mass (unprotected) | 313.08 Da | 328.08 Da |

| Mass Shift | N/A | +15.00 Da |

| Typical Coupling Efficiency | >99% | ~98-99% (estimated) |

Note: The coupling efficiency for modified phosphoramidites may be slightly lower than for standard phosphoramidites and may require optimization of coupling times.

Experimental Protocols

Oligonucleotide Synthesis

This protocol describes the automated solid-phase synthesis of an oligonucleotide containing a ¹³C₁₀,¹⁵N₅-labeled deoxyadenosine. The synthesis is based on standard phosphoramidite chemistry.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (DMT-dG(iBu), DMT-dC(bz), DMT-T)

-

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (e.g., Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

Protocol:

-

Preparation:

-

Dissolve the DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Install the phosphoramidite vials and other reagents on the DNA synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the labeled dA.

-

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following four steps:

-

Step 1: Detritylation (Deblocking): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The labeled phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, it is recommended to extend the coupling time to 5-10 minutes to ensure high coupling efficiency, as modified phosphoramidites can have slower reaction kinetics.[6]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Final Detritylation: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer or left on for purification purposes ("DMT-on" purification).

-

Cleavage and Deprotection:

-

The synthesized oligonucleotide is cleaved from the CPG solid support.

-

The protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases (benzoyl and isobutyryl) are removed by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

The resulting crude oligonucleotide solution is then dried down.

-

Sample Preparation for Mass Spectrometry

Materials:

-

Crude deprotected oligonucleotide

-

Nuclease-free water

-

Ammonium acetate or a suitable buffer for desalting

-

C18 desalting spin columns or cartridges

-

Microcentrifuge

Protocol:

-

Resuspend: Resuspend the dried crude oligonucleotide in nuclease-free water.

-

Desalting: It is crucial to remove residual salts from the synthesis and deprotection steps, as they can interfere with mass spectrometry analysis by forming adducts.

-

Equilibrate a C18 desalting column according to the manufacturer's protocol.

-

Load the oligonucleotide sample onto the column.

-

Wash the column with a low organic phase buffer (e.g., 2% acetonitrile in 100 mM ammonium acetate) to remove salts.

-

Elute the desalted oligonucleotide with a higher organic phase buffer (e.g., 50% acetonitrile in water).

-

-

Quantification: Determine the concentration of the desalted oligonucleotide using UV-Vis spectrophotometry at 260 nm.

-

Dilution: Dilute the oligonucleotide to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µM in a mobile phase-compatible solvent.

LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.

-

Mobile Phase B: 20% Mobile Phase A in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the oligonucleotide.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 50-60°C.

MS Parameters:

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Scan Range: A wide m/z range to encompass the expected charge states of the oligonucleotide (e.g., 500-2500 m/z).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150°C.

-

Desolvation Temperature: 350-450°C.

Data Analysis: The raw mass spectrum will show a distribution of multiply charged ions. The molecular weight of the oligonucleotide is determined by deconvolution of this charge state distribution.

Visualizations

Caption: Automated solid-phase synthesis cycle for incorporating the labeled phosphoramidite.

Caption: Workflow for the LC-MS analysis of the synthesized oligonucleotide.

Expected Results

The primary result of the mass spectrometry analysis is the determination of the molecular weight of the synthesized oligonucleotide. The incorporation of one DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ will result in a mass increase of 15.00 Da compared to the corresponding unlabeled oligonucleotide.

For example, for a hypothetical 10-mer oligonucleotide with the sequence 5'-TTT TTA TTT T-3', the expected monoisotopic mass would be approximately 2995.9 Da. If the adenosine is labeled, the expected monoisotopic mass would be approximately 3010.9 Da.

The ESI-MS spectrum will show a series of peaks, each corresponding to the oligonucleotide with a different negative charge (e.g., [M-3H]³⁻, [M-4H]⁴⁻, [M-5H]⁵⁻). Deconvolution software is used to process this series of peaks to calculate the neutral molecular weight of the oligonucleotide. A successful synthesis will show a deconvoluted mass that matches the theoretical mass of the labeled oligonucleotide. The high resolution of the mass spectrometer should also allow for the clear separation of the isotopic peaks.

Conclusion

The use of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ in oligonucleotide synthesis provides a reliable method for producing isotopically labeled DNA. This enables highly accurate and sensitive quantification by mass spectrometry, making it an invaluable tool for a wide range of applications in research and drug development. The protocols outlined in this application note provide a robust framework for the successful synthesis and analysis of these labeled oligonucleotides.

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Application Note & Protocol: Probing DNA Dynamics with Isotopic Labels

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of DNA dynamics, including replication, repair, and metabolic turnover, is fundamental to understanding cellular health, disease progression, and the efficacy of therapeutic interventions. Isotopic labeling is a powerful technique that allows researchers to trace the fate of atoms within DNA molecules, providing a quantitative measure of these dynamic processes.[1][2] By introducing non-radioactive, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H, heavy hydrogen) into biological systems, newly synthesized DNA becomes "heavy" or isotopically enriched.[3] This mass difference enables the separation and analysis of the labeled DNA, offering profound insights into cellular activity.[4]

This application note details two primary protocols for studying DNA dynamics: DNA Stable Isotope Probing (DNA-SIP) , a cornerstone of microbial ecology for linking function to identity, and Heavy Water (²H₂O) Labeling , a robust method for quantifying cell proliferation rates in vivo and in vitro.[5][6] These methods provide invaluable tools for basic research and are increasingly applied in drug development for assessing the anti-proliferative effects of novel compounds and understanding drug mechanisms.

Principle of Isotopic Labeling in DNA

The foundation of these techniques rests on the semi-conservative replication of DNA.[7][8] When a cell divides, it uses precursors from its environment to synthesize new DNA strands. If these precursors (e.g., nucleotides, or the glucose and nitrogen sources used to build them) contain heavy isotopes, the resulting daughter DNA molecules will have a greater mass than the parent DNA.[9]

For example, in the classic Meselson-Stahl experiment, bacteria grown in a medium containing a heavy isotope of nitrogen (¹⁵N) incorporated it into their DNA.[7] When these bacteria were transferred to a medium with normal, lighter ¹⁴N, the first generation of offspring had hybrid DNA containing one heavy (¹⁵N) and one light (¹⁴N) strand. This ability to physically separate DNA based on its isotopic composition is the core principle enabling these powerful analytical workflows.

Caption: Semi-conservative replication with isotopic labels.

Key Methodologies and Protocols

The general workflow for any DNA isotopic labeling experiment involves introducing the label, allowing for incorporation, extracting the total DNA, separating the labeled fraction, and performing downstream analysis.

Caption: General workflow for isotopic labeling of DNA.

Methodology 1: DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique used primarily in microbial ecology to identify which microorganisms in a complex community are actively consuming a specific substrate.[10][11] By providing a substrate labeled with a heavy isotope (e.g., ¹³C-glucose), only the organisms that metabolize that substrate will incorporate the heavy isotope into their biomass, including their DNA.[12]

Applications:

-

Identifying active bacteria and fungi in soil, water, and host-associated microbiomes.[5][13]

-

Tracing carbon and nitrogen flow through microbial food webs.[10]

-

Linking specific metabolic functions to uncultivated microorganisms.[14]

Caption: Detailed workflow for DNA Stable Isotope Probing (SIP).

Experimental Protocol: DNA-SIP

-

Sample Incubation:

-

Prepare two parallel microcosms with the environmental sample (e.g., soil, water, sediment).

-

To one, add the stable isotope-labeled substrate (e.g., ¹³C-glucose). To the other, add an equivalent amount of the unlabeled (¹²C) substrate as a control.[12]

-

Incubate under conditions that mimic the native environment (temperature, moisture, light) for a period sufficient for microbial growth and DNA replication.[12]

-

-

DNA Extraction:

-

At the end of the incubation, extract total genomic DNA from both the labeled and control samples using a standard, high-efficiency extraction kit or protocol.

-

-

Density Gradient Ultracentrifugation:

-

Prepare a Cesium Chloride (CsCl) solution with a specific density (e.g., 1.725 g/mL).[13]

-

Add a known amount of extracted DNA (e.g., 4 µg) to the CsCl solution in an ultracentrifuge tube.[13]

-

Centrifuge at high speed (e.g., 165,000 x g) for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 18°C).[13] This process forms a density gradient, separating DNA molecules based on their buoyant density. "Heavy" (¹³C-labeled) DNA will migrate to a denser part of the gradient than "light" (¹²C) DNA.

-

-

Gradient Fractionation and DNA Recovery:

-

Carefully remove the ultracentrifuge tube. The separated DNA may be visible as bands if ethidium bromide was added.[12]

-

Puncture the bottom of the tube and slowly collect fractions (e.g., 12-16 fractions of equal volume).

-

Measure the density of each fraction using a refractometer.

-

Precipitate the DNA from each fraction (e.g., using polyethylene glycol and ethanol) and wash to remove CsCl.

-

-

Downstream Analysis:

-

Quantify the DNA in each fraction. A successful SIP experiment will show a shift in the DNA distribution towards heavier fractions in the ¹³C-labeled sample compared to the ¹²C-control.

-

Analyze the DNA from the "heavy" fractions using techniques like quantitative PCR (qPCR), 16S/18S rRNA gene amplicon sequencing, or shotgun metagenomics to identify the organisms that incorporated the label.[13]

-

Methodology 2: Heavy Water (²H₂O) Labeling

Heavy water labeling is a safe and robust method to measure the rate of cell proliferation in vivo and in vitro.[6][15] When ²H₂O is administered, the deuterium (²H) is incorporated into the deoxyribose component of purine deoxyribonucleotides during DNA synthesis.[16] The level of ²H enrichment in the DNA of a cell population is directly proportional to the fraction of newly synthesized cells.

Applications:

-

Drug Development: Quantifying the anti-proliferative effect of cancer therapies on tumors and healthy tissues.[6][17]

-

Immunology: Measuring the birth and death rates of immune cells during infection, vaccination, or immunodeficiency.[15]

-

Stem Cell Biology: Tracking the division and differentiation of stem and progenitor cells in various tissues.[16]

Caption: Workflow for Heavy Water (²H₂O) Labeling and Analysis.

Experimental Protocol: Heavy Water (²H₂O) Labeling

-

Labeling Administration:

-

In Vivo: Administer an initial priming dose of ²H₂O to the subject (animal or human) to rapidly achieve target body water enrichment, followed by providing drinking water with a lower percentage of ²H₂O for the duration of the study.[18] Body water enrichment is monitored via blood or urine samples.

-

In Vitro: Supplement the cell culture medium with a fixed percentage of ²H₂O.

-

-

Sample Collection:

-

At predetermined time points, collect the tissue or cell population of interest (e.g., blood for immune cells, tumor biopsy).[16]

-

Isolate the specific cell type if necessary (e.g., using fluorescence-activated cell sorting).

-

-

DNA Extraction and Preparation:

-

Extract total genomic DNA from the isolated cells.

-

Enzymatically hydrolyze the DNA to its constituent deoxyribonucleosides.

-

Isolate the purine deoxyribonucleotides, typically deoxyadenosine (dA), using HPLC.

-

-

Derivatization and GC/MS Analysis:

-

Chemically derivatize the purified dA to make it volatile for gas chromatography (e.g., to form pentafluorobenzyl triacetate derivatives).

-

Analyze the sample using Gas Chromatography/Pyrolysis/Isotope Ratio Mass Spectrometry (GC/P/IRMS) or standard Gas Chromatography/Mass Spectrometry (GC/MS).[15][16] The instrument measures the mass-to-charge ratio of the fragments, allowing for precise quantification of the excess deuterium incorporated.

-

-

Data Calculation:

-

The fraction of newly divided cells (f) in the population is calculated by comparing the measured deuterium enrichment in the sample's DNA to the precursor (body water) enrichment and an estimated maximal enrichment value derived from a rapidly turning-over cell population (like granulocytes).[18]

-

Quantitative Data Summary

The success of these protocols relies on careful control of experimental parameters. The tables below summarize key quantitative data for planning and executing these experiments.

Table 1: Comparison of Primary Isotopic Labeling Techniques for DNA Dynamics

| Feature | DNA Stable Isotope Probing (DNA-SIP) | Heavy Water (²H₂O) Labeling |

| Primary Isotope | ¹³C, ¹⁵N[10] | ²H (Deuterium)[15] |

| Principle | Separation of bulk DNA by density difference due to isotopic enrichment.[12] | Quantifies new DNA synthesis by measuring ²H incorporation into deoxyribose.[16] |

| Typical Application | Identifying active microbes in environmental/host samples.[5] | Measuring cell proliferation rates in vivo or in vitro.[6] |

| Separation Method | Isopycnic Ultracentrifugation (e.g., CsCl gradient).[11] | Not required for bulk analysis. Cell sorting may be used. |

| Analytical Method | Sequencing (16S, Metagenomics), qPCR.[13] | Gas Chromatography/Mass Spectrometry (GC/MS).[15][17] |

| Advantages | Links function to identity without cultivation; applicable to complex communities.[11] | Safe for human use; highly quantitative for cell kinetics; reflects true proliferation.[15][18] |

| Limitations | Labor-intensive; requires significant DNA; potential for cross-feeding artifacts.[19] | Does not identify cells; requires specialized mass spectrometry; longer labeling for slow-turnover cells.[16] |

Table 2: Typical Quantitative Parameters for DNA-SIP Experiments

| Parameter | Typical Value / Range | Reference / Notes |

| DNA Input per Gradient | 1 - 5 µg | [13] |

| CsCl Initial Density | 1.725 g/mL | [13] |

| Gradient Buffer | 0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA | [13] |

| Ultracentrifugation Speed | 160,000 - 180,000 x g | [13] |

| Ultracentrifugation Time | 48 - 72 hours | [13] |

| Temperature | 18 - 20 °C | [13] |

| Number of Fractions | 12 - 18 | [12] |

Table 3: Typical Quantitative Parameters for In Vivo Heavy Water Labeling

| Parameter | Typical Value / Range | Reference / Notes |

| Target Body Water Enrichment | 1.5 - 2.5% | [18] Achieved via priming and maintenance doses. |

| Labeling Duration | 4 - 12 weeks | [18] Dependent on the expected turnover rate of the cells of interest. |

| Sample Requirement | >10⁷ cells (for GC/P/IRMS) | [16] Smaller samples (~2,000 cells) possible with other GC/MS methods.[6][15] |

| Normalization Cell Type | Monocytes or Granulocytes | [18] Used to establish a reference for maximal label incorporation. |

| Detection Limit | >0.002% atom percent excess ²H | [16] Allows for measurement of very low proliferation rates. |

Conclusion

Protocols utilizing isotopic labels provide a robust and versatile framework for the quantitative study of DNA dynamics. DNA-SIP offers an unparalleled method for dissecting the functional roles of microorganisms within complex ecosystems. Concurrently, heavy water labeling provides a highly accurate and clinically relevant means of measuring cell proliferation kinetics, making it an indispensable tool in drug development and the study of regenerative medicine. By carefully selecting the appropriate labeling strategy and analytical method, researchers can gain critical insights into the fundamental biological processes that govern life.

References

- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. DNA stable-isotope probing (DNA-SIP). | Semantic Scholar [semanticscholar.org]

- 6. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular biology - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA stable-isotope probing (DNA-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Stable-Isotope Probing (DNA-SIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pure.roehampton.ac.uk [pure.roehampton.ac.uk]

- 16. Measurement of very low rates of cell proliferation by heavy water labeling of DNA and gas chromatography/pyrolysis/isotope ratio-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for G-quadruplex Studies Using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere stability, making them attractive targets for therapeutic intervention. The study of G4 structures and their interactions with potential ligands is crucial for the development of novel drugs. The use of isotopically labeled nucleotides, such as DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, provides a powerful tool for in-depth structural and dynamic analysis of G-quadruplexes, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the use of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ in G-quadruplex research.

Application Notes

The incorporation of ¹³C and ¹⁵N isotopes into the adenosine nucleobase allows for site-specific NMR studies, enabling the unambiguous assignment of signals in complex spectra and the detailed characterization of G-quadruplex structure, dynamics, and ligand binding.

Key Applications:

-

High-Resolution Structure Determination: Isotopic labeling is instrumental in resolving spectral overlap in NMR, facilitating the precise determination of the three-dimensional structure of G-quadruplexes.

-

Dynamics Studies: NMR relaxation experiments on labeled samples provide insights into the internal motions of the G-quadruplex, which are crucial for its biological function and ligand recognition.

-

Ligand Binding Site Mapping: Chemical shift perturbation mapping using ¹H-¹³C or ¹H-¹⁵N HSQC spectra can precisely identify the adenosine residues involved in the interaction with a ligand.

-

Thermodynamic and Kinetic Analysis: Isothermal Titration Calorimetry (ITC) and other biophysical techniques can be used in conjunction with labeled oligonucleotides to determine the thermodynamic and kinetic parameters of G-quadruplex formation and ligand binding.

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained from the experimental protocols described below. Please note that these are representative values, and specific results will vary depending on the G-quadruplex sequence, ligand, and experimental conditions.

Table 1: Representative NMR Chemical Shifts for ¹³C,¹⁵N-labeled Adenosine in a G-quadruplex

| Atom | Chemical Shift (ppm) |

| A-H8 | 7.5 - 8.5 |

| A-C8 | 138 - 142 |

| A-H2 | 7.0 - 8.0 |

| A-C2 | 152 - 156 |

| A-N1 | 220 - 230 |

| A-N3 | 205 - 215 |

| A-N7 | 225 - 235 |

| A-N9 | 165 - 175 |

| A-N6 | 70 - 80 |

Table 2: Illustrative Thermodynamic Parameters of Ligand Binding to a G-quadruplex Determined by ITC

| Ligand | Stoichiometry (n) | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| Ligand A | 1.8 | 5.5 x 10⁵ | -8.2 | -2.5 |

| Ligand B | 1.1 | 3.0 x 10⁵ | -6.9 | 1.2 |

| Ligand C | 2.0 | 1.2 x 10⁶ | -10.5 | -7.8 |

Table 3: Example Binding Affinity Constants (K_d) for Ligands to G-quadruplex DNA

| G-quadruplex Target | Ligand | K_d (nM) | Technique |

| c-MYC promoter | TMPyP4 | 150 | SPR |

| Human Telomere (22AG) | BRACO-19 | 50 | FRET |

| bcl-2 promoter | Porphyrin Derivative | 250 | ITC |

Experimental Protocols

Solid-Phase Synthesis of ¹³C,¹⁵N-labeled G-quadruplex Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a DNA oligonucleotide containing a ¹³C,¹⁵N-labeled adenosine using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Standard DNA phosphoramidites (DMT-dG(ibu)-CE, DMT-dC(ac)-CE, DMT-dT-CE)

-

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)

-

Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

-

Anhydrous Acetonitrile

Workflow:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

-

Synthesizer Setup: Load the DNA synthesizer with the required reagents and the CPG column. Program the desired oligonucleotide sequence, specifying the position for the incorporation of the labeled adenosine.

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside with the deblocking solution.

-

Coupling: The DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 30-60 seconds is typically sufficient, but optimization may be required.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

-

Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours. For oligonucleotides containing the benzoyl (bz) protecting group on adenosine, a standard deprotection with ammonium hydroxide is generally effective.[1]

-

Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Characterization: The purity and identity of the final product are confirmed by mass spectrometry.

NMR Spectroscopy of a ¹³C,¹⁵N-labeled G-quadruplex

This protocol describes the preparation of a G-quadruplex sample containing a ¹³C,¹⁵N-labeled adenosine and the acquisition of a 2D ¹H-¹⁵N HSQC spectrum.

Materials:

-

Lyophilized ¹³C,¹⁵N-labeled oligonucleotide

-

NMR buffer (e.g., 25 mM potassium phosphate, 100 mM KCl, pH 7.0)

-

99.9% D₂O

-

NMR tube

Workflow:

Caption: Workflow for NMR analysis of a G-quadruplex.

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 0.1-1.0 mM.[2]

-

To form the G-quadruplex structure, heat the sample to 95°C for 5-10 minutes and then allow it to cool slowly to room temperature over several hours.[2]

-

Add D₂O to a final concentration of 5-10% for the lock signal.

-

Transfer the solution to a clean NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H spectrum to confirm the formation of the G-quadruplex, which is characterized by imino proton signals between 10 and 12 ppm.[2]

-

Set up and acquire a 2D ¹H-¹⁵N HSQC experiment to observe the correlations between the nitrogen atoms of the labeled adenosine and their directly attached protons. Typical parameters on a 600 MHz spectrometer might include:

-

Spectral widths: 14 ppm in the ¹H dimension and 40 ppm in the ¹⁵N dimension.

-

Number of scans: 16-64 per increment, depending on the sample concentration.

-

Relaxation delay: 1.5-2.0 seconds.

-

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

Analyze the ¹H-¹⁵N HSQC spectrum to identify the chemical shifts of the nitrogen atoms in the labeled adenosine. These shifts are sensitive to the local chemical environment and can be used to monitor structural changes upon ligand binding.

-

Isothermal Titration Calorimetry (ITC) for Ligand Binding Studies

This protocol describes the use of ITC to determine the thermodynamic parameters of a ligand binding to a G-quadruplex.[3]

Materials:

-

Isothermal Titration Calorimeter

-

Purified G-quadruplex solution (in ITC buffer)

-

Ligand solution (in the same ITC buffer)

-

ITC buffer (e.g., 25 mM potassium phosphate, 100 mM KCl, pH 7.0)

Workflow:

Caption: Isothermal Titration Calorimetry experimental workflow.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the G-quadruplex at a concentration of 10-20 µM in the ITC buffer.

-

Prepare a solution of the ligand at a concentration 10-20 times higher than the G-quadruplex concentration in the exact same buffer.

-

Thoroughly degas both solutions to avoid air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the G-quadruplex solution into the sample cell and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the G-quadruplex solution, allowing the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[4][5]

-

Conclusion

The use of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ provides a robust method for the site-specific isotopic labeling of G-quadruplex-forming oligonucleotides. The detailed protocols provided herein for synthesis, NMR analysis, and ITC studies offer a comprehensive framework for researchers to investigate the structure, dynamics, and ligand-binding properties of G-quadruplexes with high precision. These studies are essential for advancing our understanding of the biological roles of G-quadruplexes and for the rational design of novel therapeutic agents targeting these important structures.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Notes and Protocols: 13C,15N Labeled DNA in Drug Discovery

Introduction

Understanding the interactions between small molecules and DNA is fundamental to the development of new therapeutics, particularly in oncology. These interactions can lead to the inhibition of DNA replication and transcription or the modulation of gene expression. To design effective and specific DNA-targeting drugs, it is crucial to obtain high-resolution structural and dynamic information about the drug-DNA complex. Isotopic labeling of DNA with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1][2] This approach allows researchers to overcome the spectral complexity of large biomolecules and precisely map binding interfaces, characterize conformational changes, and determine binding affinities.[3][4]

These application notes provide an overview of the use of ¹³C,¹⁵N labeled DNA in drug discovery, focusing on its application in NMR-based screening and structural analysis. Detailed protocols for the enzymatic synthesis of labeled DNA and for conducting NMR titration experiments are also provided.

Core Applications

The primary application of ¹³C,¹⁵N labeled DNA in drug discovery is to facilitate the study of drug-DNA interactions using heteronuclear NMR spectroscopy.[5] By labeling the DNA, signals from the DNA can be selectively observed without interference from the unlabeled drug molecule, enabling a detailed analysis of the binding event from the perspective of the target.

1. Structural Determination of Drug-DNA Complexes: Uniform or site-specific ¹³C and ¹⁵N labeling of DNA oligonucleotides significantly aids in the resonance assignment of DNA atoms in both the free and drug-bound states.[3] Techniques like 2D and 3D Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on labeled samples provide the necessary distance and dihedral angle restraints to determine the high-resolution 3D structure of the drug-DNA complex. This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design.

2. Binding Site Identification and Affinity Determination: NMR titration experiments are a powerful method for identifying the binding site of a drug on a DNA target.[6] By adding an unlabeled drug to a solution of ¹³C,¹⁵N-labeled DNA, changes in the chemical shifts of the DNA's nuclei can be monitored using HSQC spectra.[6][7] These changes, known as Chemical Shift Perturbations (CSPs), are typically largest for the nuclei at or near the binding interface.[6] By mapping these CSPs onto the DNA structure, the drug's binding site can be precisely identified. The magnitude of the chemical shift changes as a function of ligand concentration can also be used to determine the binding affinity (dissociation constant, K D).[8]

3. High-Throughput Screening (HTS) for DNA Binders: While more common for protein targets, NMR-based screening can be applied to identify small molecules that bind to a specific DNA sequence.[8][9] By monitoring the ¹H-¹⁵N or ¹H-¹³C HSQC spectrum of the labeled DNA, a library of compounds can be rapidly screened. Compounds that induce chemical shift changes are identified as "hits." This method is particularly useful for fragment-based drug discovery (FBDD), where low-affinity binding fragments are identified and then optimized into more potent leads.

Data Presentation

Quantitative data from NMR experiments is crucial for characterizing drug-DNA interactions. The following tables provide examples of how such data can be structured for clear interpretation.

Table 1: Example of ¹³C Chemical Shift Perturbations (CSPs) in a DNA Duplex Upon Netropsin Binding

This table summarizes the changes in ¹³C chemical shifts observed for specific atoms in an oligonucleotide duplex upon binding to the antibiotic drug netropsin. Large perturbations indicate that these atoms are in close proximity to the binding site or are part of a region undergoing a significant conformational change.[4]

| Nucleotide & Atom | Free DNA Chemical Shift (ppm) | Bound DNA Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Adenosine-4, Carbon 4 | 150.12 | 149.48 | -0.64 |

| Thymidine-5, Carbon 2 | 164.21 | 165.57 | +1.36 |

| Thymidine-5, Carbon 5 | 111.89 | 113.22 | +1.33 |

| Thymidine-5, Carbon 6 | 137.05 | 137.99 | +0.94 |

| Adenosine-6, Carbon 3' | 86.50 | 84.85 | -1.65 |

Data is hypothetical and based on trends reported in the literature.[4]

Table 2: Comparison of Synthesis Methods for ¹³C,¹⁵N Labeled DNA

The choice of method for synthesizing labeled DNA depends on factors like the desired length of the oligonucleotide, the required yield, and cost considerations. Both enzymatic and chemical synthesis approaches have been developed.[10][11]

| Feature | Enzymatic Synthesis (e.g., PCR-based) | Chemical Synthesis (Phosphoramidite) |

| Principle | DNA polymerase incorporates labeled dNTPs using a template.[11] | Stepwise addition of labeled phosphoramidite building blocks on a solid support.[12] |

| Typical Yield | High (e.g., ~80% incorporation of labeled dNTPs).[11] | Generally lower for long sequences due to cumulative coupling inefficiencies. |

| Scalability | Readily scalable for large-scale production.[13] | Can be expensive for large quantities due to the high cost of labeled phosphoramidites.[12] |

| Sequence Length | Well-suited for longer DNA sequences (>25 base pairs).[13] | Practical for shorter oligonucleotides (<60 nucleotides). |

| Labeling Pattern | Primarily uniform labeling.[10] | Allows for both uniform and site-specific labeling.[12] |

| Purity | Can produce highly pure, single-length products.[13] | May require extensive purification to remove failed sequences, especially for longer DNA.[13] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This protocol is based on PCR amplification using Taq DNA polymerase and uniformly labeled deoxynucleoside triphosphates (dNTPs).[10][11]

Materials:

-

¹³C,¹⁵N-labeled dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Unlabeled DNA template (single-stranded or double-stranded)

-

Unlabeled forward and reverse primers

-

Taq DNA polymerase and corresponding reaction buffer

-

Thermocycler

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate, pH 5.2

-

Equipment for denaturing polyacrylamide gel electrophoresis (PAGE)

-

UV source for shadowing

-

Gel extraction kit or crush-and-soak buffer

Methodology:

-

Reaction Setup: In a sterile PCR tube, assemble the reaction mixture on ice. For a typical 100 µL reaction:

-

10 µL 10x Taq Polymerase Buffer

-

8 µL of 2.5 mM ¹³C,¹⁵N-dNTP mix (final concentration 200 µM each)

-

2 µL of 10 µM forward primer

-

2 µL of 10 µM reverse primer

-

10-100 ng of DNA template

-

1-2 units of Taq DNA polymerase

-

Nuclease-free water to 100 µL

-

-

PCR Amplification: Place the tube in a thermocycler and run a standard PCR program. Optimize annealing temperature and extension time based on primer Tₘ and product length. A typical program:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute/kb

-

-

Final Extension: 72°C for 5 minutes

-

-

Purification:

-